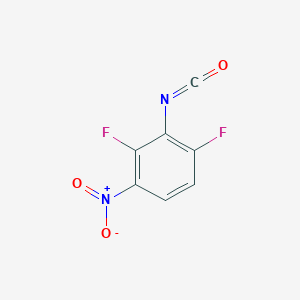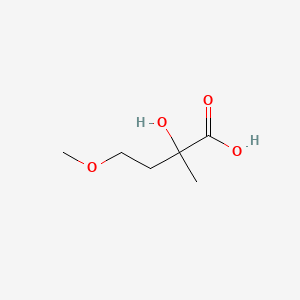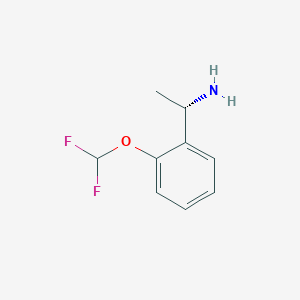
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the formation of the chiral amine. One common method involves the use of difluoromethyl ethers as starting materials, which undergo nucleophilic substitution reactions to introduce the difluoromethoxy group. The chiral amine can then be synthesized through asymmetric reduction or resolution of racemic mixtures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The chiral nature of the compound also plays a crucial role in its activity, as different enantiomers can exhibit distinct pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(2-(Trifluoromethoxy)phenyl)ethan-1-amine: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(2-Methoxyphenyl)ethan-1-amine: A related compound with a methoxy group instead of a difluoromethoxy group.
Uniqueness
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S)-1-[2-(difluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 |
InChI Key |
XZXJJKFVKBSRME-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC(F)F)N |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
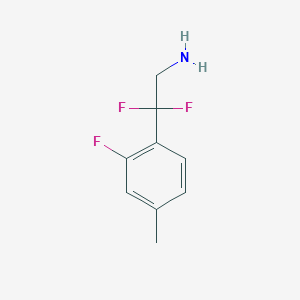
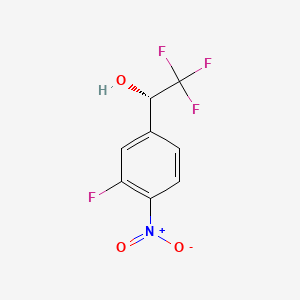



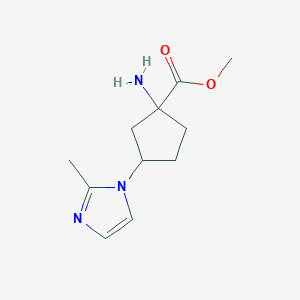
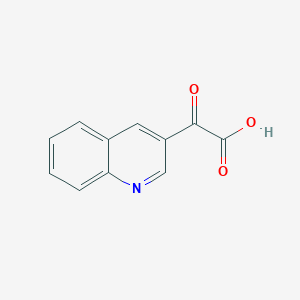
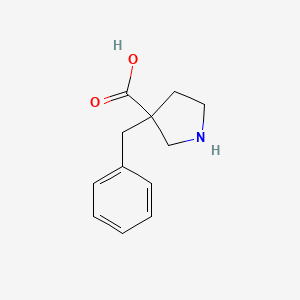
![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)
